![molecular formula C29H42N2 B3881106 5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline](/img/structure/B3881106.png)
5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline
Vue d'ensemble
Description
5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of cardiovascular research, cancer research, and neuroscience.
Mécanisme D'action
The mechanism of action of 5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline 41-2272 involves the activation of the enzyme soluble guanylate cyclase (sGC). This enzyme is responsible for the production of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a crucial role in various physiological processes. 5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline 41-2272 binds to the heme group of sGC and activates the enzyme, leading to increased production of cGMP. This, in turn, leads to vasodilation, anti-inflammatory effects, and inhibition of cancer cell growth.
Biochemical and Physiological Effects
5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline 41-2272 has been shown to have various biochemical and physiological effects. In cardiovascular research, this compound has been shown to induce vasodilation and reduce blood pressure. It has also been shown to have anti-inflammatory properties and reduce the formation of blood clots. In cancer research, 5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline 41-2272 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been shown to enhance synaptic plasticity and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline 41-2272 in lab experiments is its specificity for sGC. This compound has been extensively studied and optimized for high potency and selectivity for sGC. However, one of the limitations of using 5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline 41-2272 is its relatively short half-life. This compound is rapidly metabolized in vivo, which can limit its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline 41-2272. One area of interest is the development of more potent and selective sGC activators. This could lead to the development of more effective drugs for the treatment of cardiovascular diseases, cancer, and neurological disorders. Another area of interest is the investigation of the long-term effects of 5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline 41-2272 on various physiological processes. This could provide valuable insights into the potential clinical applications of this compound. Finally, the development of novel drug delivery systems for 5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline 41-2272 could improve its efficacy and reduce its limitations in lab experiments.
Applications De Recherche Scientifique
5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline 41-2272 has been extensively studied for its potential use in various scientific research applications. In cardiovascular research, this compound has been shown to induce vasodilation and reduce blood pressure. It has also been shown to have anti-inflammatory properties and reduce the formation of blood clots. In cancer research, 5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline 41-2272 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been shown to enhance synaptic plasticity and improve cognitive function.
Propriétés
IUPAC Name |
5-[5-(4-butylcyclohexyl)pyridin-2-yl]-2-(4-ethylcyclohexyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2/c1-3-5-6-22-9-11-23(12-10-22)26-16-18-29(31-20-26)25-15-17-27(28(30)19-25)24-13-7-21(4-2)8-14-24/h15-24H,3-14,30H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAPFLAUKTXPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CN=C(C=C2)C3=CC(=C(C=C3)C4CCC(CC4)CC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-cyclohexyl-1-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3881026.png)
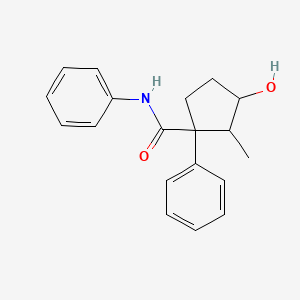
![7H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5-amine](/img/structure/B3881038.png)
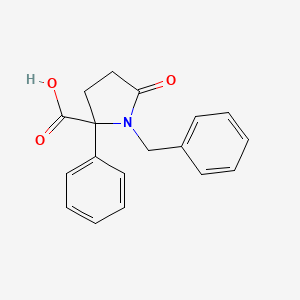
![3-(4-methylphenyl)-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3881040.png)
![ethyl 2-amino-2',2'-dimethyl-2',3',4,5',6',7-hexahydro-5H-spiro[1-benzothiophene-6,4'-pyran]-3-carboxylate](/img/structure/B3881048.png)
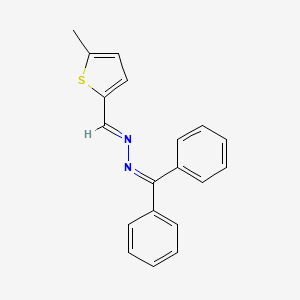

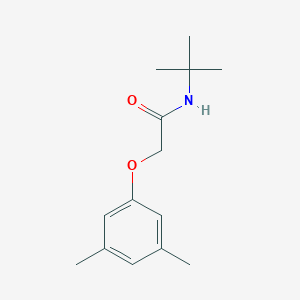
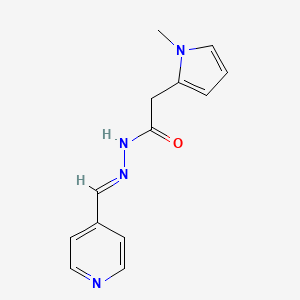
![3-(4-fluorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3881127.png)
![2-methoxy-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3881134.png)
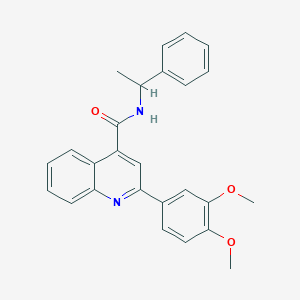
![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline](/img/structure/B3881147.png)